2-(2,3,4,5,6-Pentafluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is an organic compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.146 g/mol . This compound is characterized by the presence of a pentafluorophenoxy group attached to a propanamide backbone. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide typically involves the reaction of 2,3,4,5,6-pentafluorophenol with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The amide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can produce different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pentafluorophenoxy)acetamide
- N-(2-Methylphenyl)-2-(2,3,4,5,6-Pentafluorophenoxy)acetamide
- 2-Methyl-1-(2,3,4,5,6-Pentafluorophenoxy)acetylindoline
Uniqueness
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H6F5NO2 |
---|---|
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentafluorophenoxy)propanamide |
InChI |
InChI=1S/C9H6F5NO2/c1-2(9(15)16)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H,1H3,(H2,15,16) |
InChI-Schlüssel |
GLGUQWCVLIKNSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.